[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate
Overview
Description
[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-chlorophenyl group at the 3-position and a 2-nitrobenzoate ester at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The resulting intermediate is then reacted with 2-nitrobenzoyl chloride under similar conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways.
Biology and Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Industry
In materials science, derivatives of chromen-4-one are known for their fluorescent properties. This compound could be explored for use in the development of fluorescent probes or sensors.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate is not well-documented. based on its structure, it is likely to interact with molecular targets through various pathways. The chromen-4-one core can participate in π-π stacking interactions, while the nitro and chlorophenyl groups can form hydrogen bonds or engage in electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO6/c23-14-7-5-13(6-8-14)18-12-29-20-11-15(9-10-17(20)21(18)25)30-22(26)16-3-1-2-4-19(16)24(27)28/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKWILBHQYTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.